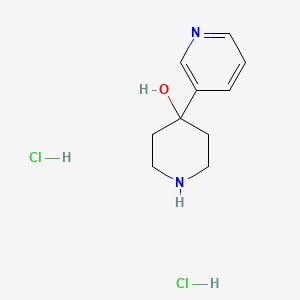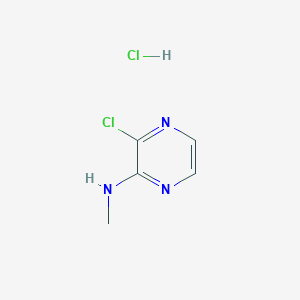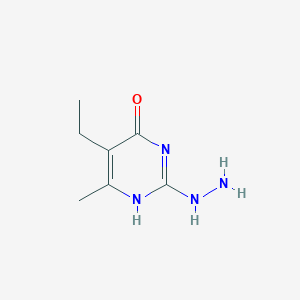![molecular formula C8H9Cl2N3O B7886179 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B7886179.png)
3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its versatile biological activities and potential therapeutic applications. Its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, makes it a valuable scaffold for the development of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride can be achieved through several methods. One common approach involves the CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reactions . This method features simple operation, broad substrate scope, good functional group tolerance, and gram-scale preparation.
Another method involves metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF (dimethylformamide), and catalysts such as CuI for cross-coupling reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one, which can exhibit different biological activities and properties.
科学研究应用
3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of diverse bioactive molecules and functional materials.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and polymer materials.
作用机制
The mechanism of action of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as a CXCR3 antagonist, inhibiting the CXCR3 receptor and modulating immune responses . Additionally, it can inhibit enzymes like HLE (human leukocyte elastase) and efflux pumps like MexAB-OprM, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride include:
Pirenperone: A pyrido[1,2-a]pyrimidin-4-one derivative used as an antipsychotic agent.
Seganserin: Another derivative with tranquilizing properties.
Lusaperidone: Known for its antioxidant and anticancer activities.
Risdiplam: Used in the treatment of spinal muscular atrophy.
Uniqueness
What sets this compound apart is its broad functional group tolerance and versatility in undergoing various chemical reactions. Its unique structure allows for the development of a wide range of bioactive molecules with diverse therapeutic applications.
属性
IUPAC Name |
3-aminopyrido[1,2-a]pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.2ClH/c9-6-5-10-7-3-1-2-4-11(7)8(6)12;;/h1-5H,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTWENJMACDCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
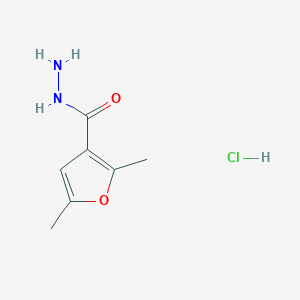
![[1-(4-Methylpyridin-2-YL)propyl]amine dihydrochloride](/img/structure/B7886116.png)
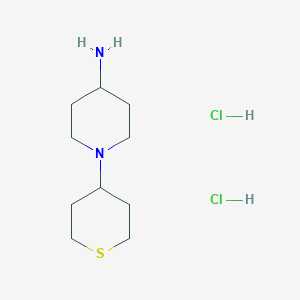
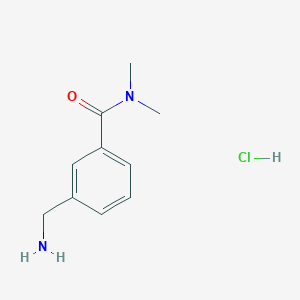
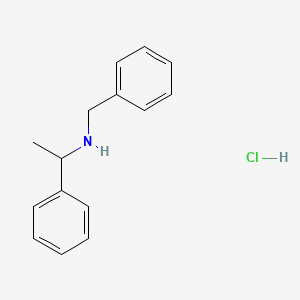
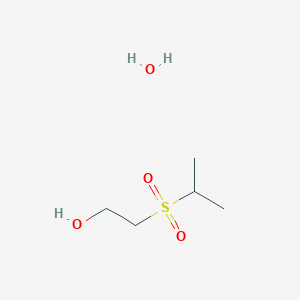
![2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate](/img/structure/B7886134.png)
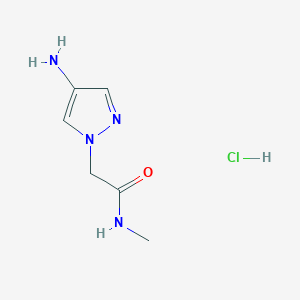
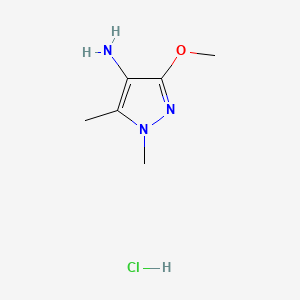
![[2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride](/img/structure/B7886162.png)
